3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a unique combination of pyridine, piperazine, and morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting a suitable aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid under reflux conditions.
Introduction of the Piperazine Moiety: The pyrimidine intermediate is then reacted with piperazine to introduce the piperazine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water as solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran as solvents.
Substitution: Potassium carbonate, ethanol, methanol, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities.
Scientific Research Applications
3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly in the context of neurodegenerative diseases such as Parkinson’s disease.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Drug Discovery: The compound serves as a lead structure for the development of new therapeutic agents with improved efficacy and safety profiles.
Chemical Biology: It is utilized in chemical biology research to probe cellular pathways and mechanisms of action.
Mechanism of Action
The mechanism of action of 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition can lead to various biological effects, including the reduction of inflammation, cell proliferation, and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}benzonitrile: Another kinase inhibitor with a similar structure but different biological activity.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with similar core structures but varying substituents that exhibit diverse biological activities.
Uniqueness
3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct biological activities and pharmacological properties. Its ability to selectively inhibit certain kinases makes it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c19-14-15-16(2-1-4-20-15)23-6-8-25(9-7-23)18-21-5-3-17(22-18)24-10-12-26-13-11-24/h1-5H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJWLFLIWJRIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=CC=C2)C#N)C3=NC=CC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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